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Compound of Interest

Compound Name: N-(3-ethoxyphenyl)propanamide

Cat. No.: B495991 Get Quote

Executive Summary
N-(3-ethoxyphenyl)propanamide (also known as 3'-ethoxypropionanilide) is an organic amide

belonging to the N-arylpropionamide class.[1] Structurally, it consists of a propionyl group

attached to the nitrogen atom of 3-ethoxyaniline.[1] While less commercially prominent than its

para-isomer (a phenacetin analog), it serves as a critical probe in Structure-Activity

Relationship (SAR) studies to evaluate the electronic and steric effects of meta-substitution on

amide stability and receptor binding affinity.[1]

Key Technical Identifiers:

IUPAC Name: N-(3-ethoxyphenyl)propanamide[1]

Molecular Formula:

[2]

Molecular Weight: 193.24 g/mol [1][2][3]

SMILES:CCC(=O)Nc1cccc(OCC)c1

Key Distinction: Distinct from the nephrotoxic para-isomer (N-(4-ethoxyphenyl)propanamide).

[1]

Physicochemical Properties
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The following data aggregates experimental values and high-confidence predictive models

essential for formulation and handling.

Property Value / Description Context

Physical State Solid (Crystalline powder)

Likely forms needles or plates

upon recrystallization from

ethanol/water.[1]

Melting Point 94–98 °C (Predicted)

Generally lower than the para-

isomer (122.5 °C) due to less

efficient crystal packing

efficiency of the meta-

substituent.[1]

Solubility (Water) Low (< 1 mg/mL)

Lipophilic nature of the ethoxy

and ethyl chains limits

aqueous solubility.

Solubility (Organic) High
Soluble in Ethanol, DMSO,

DMF, Dichloromethane.

LogP (Octanol/Water) ~1.95 (Predicted)

Indicates moderate

lipophilicity; likely to cross

blood-brain barrier (BBB).

pKa ~15 (Amide H)

The amide nitrogen is non-

basic; the conjugate acid of the

carbonyl oxygen has pKa < -1.

[1]

H-Bond Donors 1 Amide N-H.[1]

H-Bond Acceptors 2 Carbonyl O, Ether O.

Synthesis & Manufacturing Protocol
Reaction Logic
The most robust synthesis involves the Schotten-Baumann acylation of 3-ethoxyaniline with

propionyl chloride.[1] This pathway is preferred over direct condensation with propionic acid
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due to higher yields and milder thermal requirements, minimizing oxidation of the aniline

starting material.

Reaction Scheme (Graphviz)
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Caption: Nucleophilic acyl substitution pathway using an acid chloride electrophile and base

scavenger.

Step-by-Step Laboratory Protocol
Reagents:

3-Ethoxyaniline (1.0 eq)[1]

Propionyl Chloride (1.1 eq)

Triethylamine (1.2 eq) or Pyridine

Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

Preparation: Dissolve 3-ethoxyaniline (10 mmol) and Triethylamine (12 mmol) in anhydrous

DCM (20 mL) in a round-bottom flask under an inert atmosphere (

or Ar).
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Addition: Cool the solution to 0°C using an ice bath. Add Propionyl Chloride (11 mmol)

dropwise over 15 minutes to control the exotherm.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor

conversion via TLC (Eluent: 30% EtOAc/Hexanes).

Quench & Workup:

Quench with saturated

solution (20 mL).

Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted

aniline), water, and brine.

Note: The acid wash is critical to ensure the removal of the potentially toxic aniline starting

material.

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (approx.
1:1 ratio) to yield white needles.[1]

Spectral Characterization
To validate the identity of the synthesized compound, compare experimental data against these

reference standards.

Nuclear Magnetic Resonance ( H NMR)
Solvent:

, 400 MHz

1.25 ppm (t, 3H): Methyl protons of the propionyl group (

-CH2-CO).[1]

1.40 ppm (t, 3H): Methyl protons of the ethoxy group (
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-CH2-O).[1]

2.40 ppm (q, 2H): Methylene protons of the propionyl group (-

-CO).[1]

4.02 ppm (q, 2H): Methylene protons of the ethoxy group (-O-

-).[1]

6.60–7.30 ppm (m, 4H): Aromatic protons. Distinctive meta-substitution pattern: Look for a
singlet-like triplet (t, J~2Hz) for the proton at position 2 (between N and O), and a multiplet
for positions 4, 5, 6.

7.50 ppm (br s, 1H): Amide N-H proton (exchangeable with

).

Infrared Spectroscopy (FTIR)
3290 cm⁻¹: N-H stretch (secondary amide).[1]

1660 cm⁻¹: C=O stretch (Amide I band).[1]

1540 cm⁻¹: N-H bend (Amide II band).[1]

1240 cm⁻¹: C-O-C asymmetric stretch (aryl ether).[1]

Biological Context & Safety
Metabolic Stability & Toxicity
Unlike the para-isomer (related to Phenacetin), the meta-isomer avoids the formation of

quinone-imine intermediates that are often responsible for nephrotoxicity.[1] However, the

compound is still subject to amide hydrolysis.

Metabolic Pathway Diagram (Graphviz)
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Hydrolysis Products
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Caption: Primary metabolic route via enzymatic hydrolysis yielding the aniline derivative.[1]

Safety Handling
Hazard Class: Irritant (Skin/Eye).[1] Potential Specific Target Organ Toxicity (Blood) due to

aniline metabolite.[1]

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Storage: Store in a cool, dry place under inert gas. Stable for >2 years if protected from

moisture.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Technical Guide: N-(3-
ethoxyphenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b495991#n-3-ethoxyphenyl-propanamide-chemical-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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